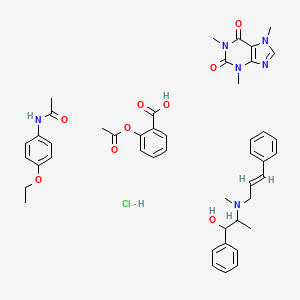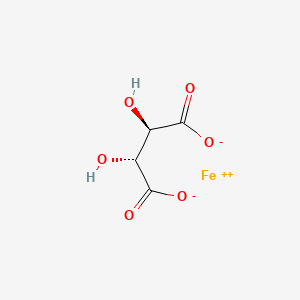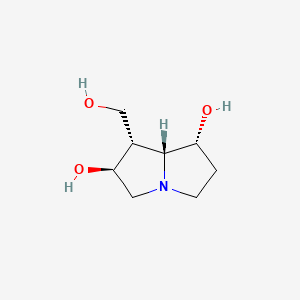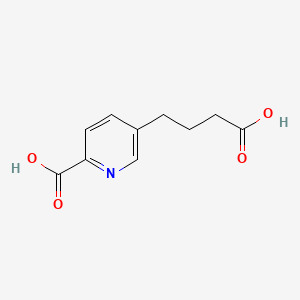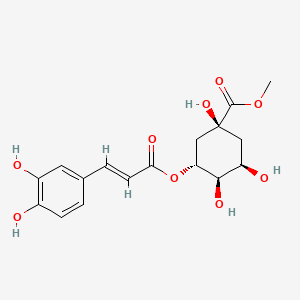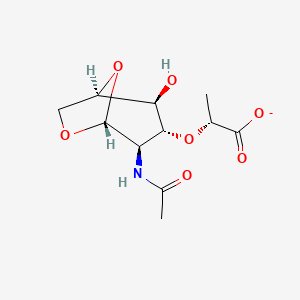
1,6-anhydro-N-acetyl-beta-muramate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-anhydro-N-acetyl-beta-muramate is a monocarboxylic acid anion obtained by removal of a proton from the carboxy group of 1,6-anhydro-N-acetyl-beta-muramic acid. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a 1,6-anhydro-N-acetyl-beta-muramic acid.
Aplicaciones Científicas De Investigación
Peptidoglycan Biosynthesis and Enzymatic Functions
1,6-Anhydro-N-acetyl-beta-muramate plays a significant role in the peptidoglycan biosynthesis pathway, particularly in Escherichia coli. Falk et al. (1996) investigated the role of ATP in the formation of UDP-N-acetylmuramyl-L-alanine, a process catalyzed by the enzyme UDP-N-acetylmuramate:L-alanine ligase (MurC). This study provides biochemical evidence that ATP aids in the formation of a peptide bond through an activated acyl-phosphate linkage, a key step in peptidoglycan biosynthesis (Falk et al., 1996).
Chemical Synthesis and Structural Analysis
The chemical synthesis and conformational analysis of muramic acid delta-lactam structures, including 1,6-anhydro-4-O-benzyl-beta-muramic acid and its derivatives, were extensively studied by Keglević et al. (1993). These structures are characteristic of bacterial spore peptidoglycan. This research provides insights into the conformational properties of 1,6-anhydro-N-acetyl-beta-muramate and its derivatives, which are crucial for understanding bacterial cell wall structures (Keglević et al., 1993).
Application in Cell Wall Recycling and Antibiotic Resistance
Research by Hesek et al. (2009) focuses on the total synthesis of N-acetylglucosamine-1,6-anhydro-N-acetylmuramylpentapeptide and its interaction with the enzyme AmpD from Escherichia coli. This study highlights the role of 1,6-anhydro-N-acetyl-beta-muramate in the bacterial cell wall recycling process, which is essential for understanding bacterial growth and antibiotic resistance mechanisms (Hesek et al., 2009).
Propiedades
Nombre del producto |
1,6-anhydro-N-acetyl-beta-muramate |
|---|---|
Fórmula molecular |
C11H16NO7- |
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoate |
InChI |
InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/p-1/t4-,6-,7-,8-,9-,11-/m1/s1 |
Clave InChI |
ZFEGYUMHFZOYIY-YVNCZSHWSA-M |
SMILES isomérico |
C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C |
SMILES canónico |
CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



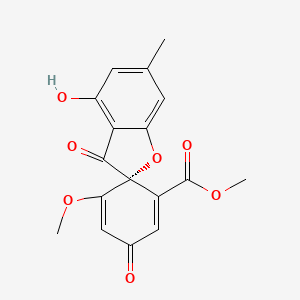
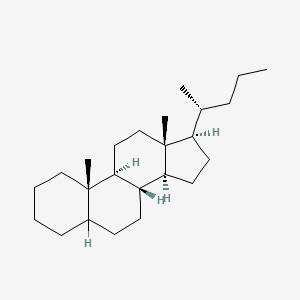
![N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1240275.png)
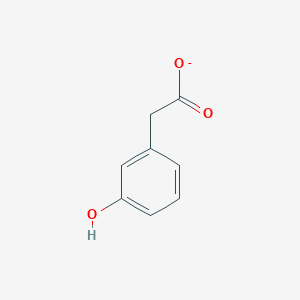
![(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240283.png)
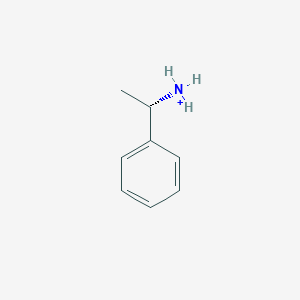
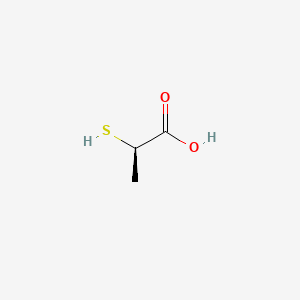
![[(s)-3-Oxocyclohexyl]acetic acid](/img/structure/B1240286.png)
![[6-[5-acetyloxy-6-[[(11Z,13E)-4-acetyloxy-15-(acetyloxymethyl)-16-ethyl-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2-dimethylpropanoate](/img/structure/B1240288.png)
